methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate
Description
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is a synthetic compound that belongs to the class of benzoate esters. It has the molecular formula C10H9F3O3 and a molecular weight of 234.2 g/mol
Properties
CAS No. |
150690-10-1 |
|---|---|
Molecular Formula |
C10H9F3O3 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl trifluoroacetate under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted benzoate esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group but lacks the hydroxyl group, leading to variations in reactivity and biological activity
Uniqueness
Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
